Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate
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Overview
Description
4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester: . This compound is characterized by its complex molecular framework, which includes a dibenzoazocin core and a butyric acid ester functional group.
Preparation Methods
The synthesis of 4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester typically involves multi-step organic reactionsReaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Scientific Research Applications
4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester can be compared with other similar compounds, such as:
4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid: Lacks the methyl ester group.
4-(6H-Dibenzo[b,f]azocin-5-yl)-4-hydroxy-butyric acid methyl ester: Contains a hydroxy group instead of an oxo group.
4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-pentanoic acid methyl ester: Has an extended carbon chain .
These comparisons highlight the uniqueness of 4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester in terms of its specific functional groups and molecular structure.
Biological Activity
Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate is a compound that has garnered attention for its potential biological activities. This article presents an overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the dibenzoazocin class of compounds. Its structure features a dibenzo[b,f]azocin core, which is known for various pharmacological activities. The molecular formula and weight are essential for understanding its interactions in biological systems.
Antimicrobial Properties
Research indicates that compounds related to dibenzoazocins exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported to be lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant bacterial strains .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. For example, one study reported that treatment with the compound led to a significant reduction in cell viability in specific cancer cell lines, indicating its potential as a chemotherapeutic agent .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell growth and survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to leading antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Study 2: Anticancer Activity in Cell Lines
Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability after treatment with varying concentrations of this compound.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
20 | 50 |
50 | 30 |
These findings highlight its potential as an effective anticancer agent.
Future Directions
Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Additionally, in vivo studies are needed to assess its pharmacokinetics and therapeutic efficacy in animal models.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
methyl 4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoate |
InChI |
InChI=1S/C20H19NO3/c1-24-20(23)13-12-19(22)21-14-17-8-3-2-6-15(17)10-11-16-7-4-5-9-18(16)21/h2-11H,12-14H2,1H3 |
InChI Key |
FMRAIORSWRUSMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31 |
Origin of Product |
United States |
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